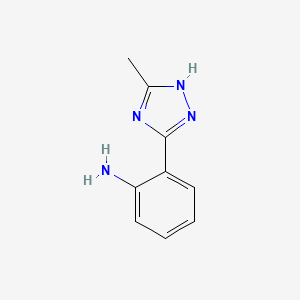

2-(3-methyl-1H-1,2,4-triazol-5-yl)aniline

Description

Properties

IUPAC Name |

2-(5-methyl-1H-1,2,4-triazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-6-11-9(13-12-6)7-4-2-3-5-8(7)10/h2-5H,10H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFKRUNSFYRBSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25568-69-8 | |

| Record name | 2-(3-methyl-1H-1,2,4-triazol-5-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis via Hydrazine and Nitrile Cyclization

- Step 1: Hydrazine hydrate reacts with nitrile derivatives under microwave irradiation at 170°C for 25 minutes, leading to the formation of the triazole ring.

- Step 2: The intermediate is then acylated with oxalyl chloride in dichloromethane, followed by condensation with aniline derivatives.

- Step 3: Deprotection and reduction steps yield the target compound.

This method benefits from microwave-assisted cyclization, reducing reaction time and improving yield.

Synthesis from Halogenated Aromatic Precursors

- Step 1: Halogenated aromatic compounds like 3-bromo-2-methoxybenzonitrile undergo nucleophilic substitution with N-methylformazide or hydrazine derivatives.

- Step 2: Intramolecular cyclization is induced via reflux in polar solvents such as dichloromethane with bases like N,N-diisopropylethylamine.

- Step 3: Subsequent reduction of nitro groups or halogens yields the desired aniline-triazole compound.

This route is advantageous for its straightforwardness and compatibility with large-scale synthesis.

Data Tables Summarizing Reaction Conditions and Yields

Notes on Industrial and Environmental Considerations

- Flow chemistry techniques are increasingly employed to enhance safety, control, and scalability.

- Metal-free processes reduce environmental impact and cost.

- Use of common solvents like dichloromethane, methanol, and acetonitrile facilitates large-scale manufacturing.

- Reaction conditions are optimized for high yield and purity, with minimal by-products.

Research Findings and Innovations

Recent research emphasizes the development of microwave-assisted and flow synthesis methods that significantly reduce reaction times and improve yields. For example, a continuous-flow process for the construction of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid demonstrates high atom economy and safety, which can be adapted for the synthesis of the target compound.

Furthermore, innovative strategies involve in situ generation of reactive intermediates such as acyl chlorides, minimizing handling of hazardous reagents and streamlining multi-step syntheses.

Chemical Reactions Analysis

Types of Reactions

2-(3-methyl-1H-1,2,4-triazol-5-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the triazole ring or the aniline moiety.

Substitution: The compound can participate in substitution reactions, where functional groups on the triazole or aniline ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenated compounds for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the triazole or aniline ring.

Scientific Research Applications

Pharmaceutical Development

2-(3-methyl-1H-1,2,4-triazol-5-yl)aniline has been explored for its potential as a pharmaceutical agent due to the biological activities associated with triazole derivatives. These compounds are often investigated for:

- Antifungal Properties : Triazoles are widely recognized for their effectiveness against fungal infections.

- Antibacterial Activities : The compound may exhibit antibacterial properties, making it a candidate for developing new antibiotics.

Case Study : Research has shown that triazole derivatives can enhance the efficacy of existing antifungal medications by modifying their pharmacokinetic profiles. Studies on related compounds have indicated that structural modifications can lead to improved potency against resistant strains of fungi.

Material Science

The aromatic character of this compound makes it suitable for applications in:

- Organic Light Emitting Diodes (OLEDs) : Due to its stable structure and electronic properties, it can be used as a material in OLED technology.

Case Study : Investigations into triazole-based materials have demonstrated their ability to improve the performance and efficiency of OLEDs by enhancing light emission and stability under operational conditions.

Agricultural Chemistry

The compound's antifungal properties also position it as a potential candidate for agricultural applications:

- Fungicides : Research into similar triazole compounds has revealed their effectiveness in controlling fungal pathogens in crops.

Mechanism of Action

The mechanism of action of 2-(3-methyl-1H-1,2,4-triazol-5-yl)aniline involves its interaction with specific molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological targets. The aniline moiety can also interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Trends in Structure-Activity Relationships (SAR)

Substituent Size and Lipophilicity :

- Bulky groups (e.g., adamantyl) improve antifungal activity by enhancing membrane penetration and target binding .

- Aromatic substituents (e.g., indolyl) boost anticancer activity via π-stacking with hydrophobic enzyme pockets .

Electron-Donating vs. Electron-Withdrawing Groups :

- Methyl and cycloalkyl groups (electron-donating) stabilize triazole ring interactions with fungal CDAs .

- Halogens (electron-withdrawing) on the aniline moiety increase anticonvulsant potency but reduce solubility .

Hybrid Scaffolds :

- Replacement of triazole with oxadiazole (e.g., 2-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)aniline) alters binding modes but retains synthetic accessibility .

Molecular Docking and Binding Interactions

- Antifungal Targets : The methyl-triazole-aniline scaffold binds to chitin deacetylases (CDAs) via hydrogen bonds with Asp138 and hydrophobic interactions with Leu142 .

- Anticancer Targets : The indolyl-triazole-aniline derivative (a5) forms stable hydrogen bonds with EGFR’s Met793 and π-stacking with RET’s Phe864 .

Biological Activity

2-(3-methyl-1H-1,2,4-triazol-5-yl)aniline is a compound belonging to the triazole family, known for its diverse biological activities. Triazoles have been extensively studied for their potential therapeutic applications, including antifungal, antibacterial, anticancer, and anticonvulsant properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on available research findings.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Triazole derivatives are known to inhibit key enzymes and receptors in biological systems. For instance, they can inhibit acetylcholinesterase, leading to increased levels of acetylcholine and enhanced cholinergic neurotransmission. Additionally, triazoles have shown potential in targeting fungal cytochrome P450 enzymes, which are crucial for the biosynthesis of ergosterol in fungal cells .

Antifungal Activity

Triazole compounds have been widely researched for their antifungal properties. A study demonstrated that triazole derivatives exhibit significant antifungal activity against various fungal strains. The compound this compound was evaluated for its efficacy in inhibiting fungal growth in vitro. The results indicated that it possesses potent antifungal activity comparable to established antifungal agents .

Anticancer Activity

Research has indicated that certain triazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting key signaling pathways. For example, compounds similar to this compound have been shown to inhibit the ERK signaling pathway and induce cell cycle arrest in various cancer cell lines . The ability of these compounds to modulate cellular pathways highlights their potential as anticancer agents.

Anticonvulsant Activity

The anticonvulsant effects of triazole derivatives have also been explored. A study indicated that certain triazoloanilines demonstrated comparable anticonvulsant activity to lamotrigine, a commonly used antiepileptic drug. This suggests that this compound may possess similar therapeutic properties and warrants further investigation into its mechanism of action against seizures .

Case Studies and Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.